Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate
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Overview
Description
Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula C18H25NO3 It is characterized by the presence of a heptanoate ester group, a ketone functional group, and a pyrrolidine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptanoate Ester: The initial step involves the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl heptanoate.
Introduction of the Ketone Group: The next step involves the oxidation of ethyl heptanoate to introduce the ketone functional group at the 7th position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenyl group. This can be achieved using pyrrolidine and a suitable base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions. The pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-oxo-7-phenylheptanoate: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
Ethyl 7-oxo-7-[(4-methylphenyl)]heptanoate: Contains a methyl group instead of the pyrrolidine ring, leading to variations in reactivity and applications.
Uniqueness
Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various fields of research.
Properties
IUPAC Name |
ethyl 7-oxo-7-[4-(pyrrolidin-1-ylmethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h10-13H,2-9,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJLVCJGKXOKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642780 |
Source
|
Record name | Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-16-7 |
Source
|
Record name | Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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